molecular formula C12H16N2O2 B5515397 N-(4-hydroxyphenyl)piperidine-1-carboxamide

N-(4-hydroxyphenyl)piperidine-1-carboxamide

Cat. No.: B5515397
M. Wt: 220.27 g/mol
InChI Key: LFMZTZPPJIZPKZ-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)piperidine-1-carboxamide is a chemical compound that features a piperidine ring substituted with a hydroxyphenyl group and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)piperidine-1-carboxamide typically involves the reaction of 4-hydroxyaniline with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)piperidine-1-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Similar structure but with a benzamide group instead of a hydroxyphenyl group.

    Piperine: An alkaloid with a piperidine ring, known for its antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer properties.

Uniqueness

N-(4-hydroxyphenyl)piperidine-1-carboxamide is unique due to the presence of both a hydroxyphenyl group and a carboxamide group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-hydroxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-11-6-4-10(5-7-11)13-12(16)14-8-2-1-3-9-14/h4-7,15H,1-3,8-9H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMZTZPPJIZPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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